2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound you’re asking about is a complex organic molecule. It contains a triazaspiro[4.5]decane ring, which is a type of spirocyclic compound (a compound with two rings that share a single atom). It also has a thioacetamide group and a phenyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazaspiro[4.5]decane ring and the attachment of the thioacetamide and phenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it’s used. Common reactions for similar compounds might include substitutions, additions, or eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this (such as its melting point, boiling point, solubility, and stability) can be determined using various laboratory techniques .Scientific Research Applications
ORL1 Receptor Agonists
Compounds with structures similar to 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide have been studied for their potential as ORL1 (orphanin FQ/nociceptin) receptor agonists. These compounds have shown high affinity for the human ORL1 receptor and exhibit selective activity against opioid receptors. They have been identified as full agonists in biochemical assays, indicating potential in pain management research (Röver et al., 2000).
Antifungal and Plant Growth Regulating Activities
Certain triazole compounds containing thioamide groups, structurally related to the compound , have shown both antifungal activities and plant growth regulating properties. These findings suggest potential agricultural applications for similar compounds (Li Fa-qian et al., 2005).
Antiviral Properties
Similar compounds have been evaluated for their antiviral properties. For instance, analogs with changes in the triazaspirodecan structure have shown significant antiviral effects, particularly in the treatment of diseases like Japanese encephalitis. This suggests a potential application in developing antiviral drugs (Joydeep Ghosh et al., 2008).
Anticancer and Antidiabetic Properties
Spirothiazolidine analogs, which share structural features with the compound , have been developed for their anticancer and antidiabetic properties. Some of these compounds have shown significantly higher activity against certain cancer cell lines and have exhibited potential as inhibitors of alpha-amylase and alpha-glucosidase, important in diabetes treatment (Flefel et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-9-17(23)10-8-16)21(26-22)29-15-19(28)24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUMCFHADHENMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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